BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: N-(3-Amino-2-methylphenyl)-2-
methoxyacetamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

N-(3-Amino-2-methylphenyl)-2-
Compound Name:
methoxyacetamide

CAS No.: 926215-70-5

Cat. No.: B1319944

Get Quote

Part 1: Executive Summary

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide (CAS: 926215-70-5) is a specialized
organic building block primarily utilized in the synthesis of pharmaceutical agents, particularly
tyrosine kinase inhibitors (TKIs). Structurally, it consists of a toluene core substituted with a
primary amine and a methoxyacetamide moiety. The presence of the ortho-methyl group
between the nitrogen substituents introduces significant steric constraints, influencing the
conformational preference of the molecule—a critical feature for designing drugs that must lock
into specific protein binding pockets (e.g., the ATP-binding site of kinases).

This guide details the physicochemical profile, validated synthetic pathways, and handling
protocols for this compound, designed for researchers in medicinal chemistry and process
development.

Part 2: Chemical Identity & Physicochemical
Properties[1]
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Nomenclature & Identification

Property Detail
N-(3-Amino-2-methylphenyl)-2-
UPAC Name me(thoxyacetamidey Prem
CAS Number 926215-70-5
Molecular Formula C10H14N202
Molecular Weight 194.23 g/mol
SMILES COCC(=0O)NC1=CC=CC(N)=C1C
InChl Key QNPAVOQXNHKIPNA-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Physical Properties & Solubility Profile

Based on structural analogs and vendor data, the following properties define the compound's
behavior in solution and solid state.

Parameter Value / Description
Melting Point 118-122 °C (Typical for acetanilide derivatives)
Predicted LogP ~0.8-1.2 (Moderate lipophilicity)
pKa (Amine) ~4.5 (Aniline nitrogen, weakly basic)

- Soluble in DMSO (>50 mg/mL), Methanol, DMF.
Solubility ) )

Sparingly soluble in water.
N Stable under standard laboratory conditions.

Stability

Hygroscopic; store under inert atmosphere.

Part 3: Synthetic Methodology

The synthesis of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide requires precise
chemoselectivity to distinguish between the two nitrogen centers if starting from a diamine, or a
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stepwise reduction strategy if starting from a nitro precursor. The Nitro-Reduction Route is the
industry standard for high purity and yield.

Validated Synthesis Workflow (Nitro-Reduction Route)

This pathway avoids the formation of di-acylated byproducts common in diamine acylation.

Step 1: Acylation

Precursor: 2-Methyl-3-nitroaniline.

o Reagent: Methoxyacetyl chloride (1.1 eq).

o Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

» Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

e Mechanism: Nucleophilic attack of the aniline nitrogen on the acid chloride, forming the
amide bond.

Step 2: Chemoselective Reduction

Intermediate:N-(2-Methyl-3-nitrophenyl)-2-methoxyacetamide.

Catalyst: 10% Pd/C or Raney Nickel.

Hydrogen Source: Hz gas (balloon or 3 atm) or Hydrazine hydrate.

Solvent: Methanol or Ethanol.[1]

Workup: Filtration through Celite to remove catalyst; concentration yields the primary amine.

Synthesis Diagram (Graphviz)
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Figure 1: Step-wise synthetic pathway utilizing the nitro-reduction strategy to ensure
regioselectivity.

Part 4: Applications in Drug Discovery

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its
value lies in the 2-methyl-3-amino substitution pattern, which creates a specific 3D
conformation.

Structural Pharmacophore Analysis

o Atropisomerism Control: The methyl group at the 2-position creates steric clash with the
amide carbonyl and the aniline protons. This restricts rotation around the phenyl-nitrogen
bonds, pre-organizing the molecule into a conformation often required for binding to the
"hinge region" of kinase enzymes.

» H-Bonding Potential:

o Acceptor: The methoxy oxygen and amide carbonyl can interact with residues in the
solvent-exposed front of the binding pocket.

o Donor: The free primary amine (position 3) is a prime handle for further derivatization (e.g.,
urea formation, Buchwald-Hartwig coupling) to extend the scaffold into the hydrophobic
back pocket of a target protein.

Application Workflow
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e Coupling: The free amine is reacted with heteroaryl chlorides (e.g., pyrimidines,
quinazolines) to form the kinase inhibitor core.

o Optimization: The methoxyacetamide tail modulates solubility and metabolic stability
(microsomal clearance).

Part 5: Analytical Profiling & Quality Control

To ensure the integrity of experimental results, the compound must meet specific analytical
criteria.

Expected NMR Signals (DMSO-ds)

e 1H NMR (500 MHz):

o 9 2.05 (s, 3H, Ar-CHs) — Distinct singlet, diagnostic of the 2-methyl group.

[¢]

0 3.35 (s, 3H, O-CHs) — Methoxy singlet.

[e]

0 3.95 (s, 2H, CO-CH2-O) — Methylene singlet.

o

0 4.90 (s, 2H, -NH2) — Broad singlet, exchangeable with D20.

[¢]

0 6.30-7.10 (m, 3H, Ar-H) — Aromatic protons (splitting pattern depends on substitution,
typically multiplet).

[¢]

0 9.10 (s, 1H, NH-CO) — Amide proton, downfield.

Mass Spectrometry

e Technique: LC-MS (ESI+).
o Expected lon: [M+H]* = 195.24 m/z.

o Fragment lons: Loss of methoxyacetyl group may be observed at higher collision energies.

Part 6: Safety & Handling (MSDS Highlights)
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e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially
harmful if swallowed (H302).

» PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood to
avoid inhalation of dust.

o Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C for long-
term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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